1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorobutyl group at position 1 and a carbaldehyde group at position 4, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylpyrazole with 4-chlorobutanal under acidic or basic conditions. The reaction can be catalyzed by various Lewis acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, can further enhance the purity of the final product. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is essential to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reduction: 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the context of its use, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-methanol
- 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
Uniqueness
1-(4-chlorobutyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. The presence of both a chlorobutyl group and a carbaldehyde group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(4-chlorobutyl)-3,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H15ClN2O/c1-8-10(7-14)9(2)13(12-8)6-4-3-5-11/h7H,3-6H2,1-2H3 |
InChI Key |
UKLGDEMSIMZESV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCCl)C)C=O |
Origin of Product |
United States |
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